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molecular formula C9H7NO B8308259 isoquinolin-5(1 H)-one

isoquinolin-5(1 H)-one

Cat. No. B8308259
M. Wt: 145.16 g/mol
InChI Key: NSYBOVGRQLCZSE-UHFFFAOYSA-N
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Patent
US03950343

Procedure details

A mixture of 3-formylindole -4 -carboxylic acid methyl ester oxime (1.6 g), described in Example 2 and platinum oxide (120 mg) in 60 ml of acetic acid is stirred in a hydrogen atmosphere for 16 hr. Removal of the catalyst and concentration of the solution affords an oily residue [the acetic acid addition salt of 3-(aminomethyl)indole -4-carboxylic acid methyl ester] . The oil is suspended in water. The mixture is rendered alkaline with 10% NaOH. The solid is collected, triturated with 30% acetone in benzene and recrystallized from ethanol to afford the title compound, mp. 232°-234°C, νmaxCHCl3 1668 cm-1.
Name
3-formylindole -4 -carboxylic acid methyl ester oxime
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
120 mg
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CO[C:3](=NO)[C:4]1[C:5]2[C:6](C=O)=[CH:7][NH:8][C:9]=2[CH:10]=[CH:11][CH:12]=1.[H][H].C[O:20]C(C1C2C(CN)=CNC=2C=CC=1)=O.[OH-].[Na+]>C(O)(=O)C.O.[Pt]=O>[CH2:3]1[C:4]2[C:5]([C:9](=[O:20])[CH:10]=[CH:11][CH:12]=2)=[CH:6][CH:7]=[N:8]1 |f:3.4|

Inputs

Step One
Name
3-formylindole -4 -carboxylic acid methyl ester oxime
Quantity
1.6 g
Type
reactant
Smiles
COC(C=1C=2C(=CNC2C=CC1)C=O)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pt]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=2C(=CNC2C=CC1)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the catalyst and concentration of the solution
CUSTOM
Type
CUSTOM
Details
affords an oily residue [
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
triturated with 30% acetone in benzene
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1N=CC=C2C(C=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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